molecular formula C12H13N3 B13200667 2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B13200667
M. Wt: 199.25 g/mol
InChI Key: PKJBZGLJKAYQKE-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a chemical hybrid scaffold of significant interest in medicinal and agrochemical research. It combines a 1,2,3,4-tetrahydroquinoline (THQ) moiety, a structure prevalent in natural products and known for its diverse bioactivities , with a 1H-pyrazole ring, a "biologically privileged" heterocycle found in numerous active pharmaceutical ingredients and agrochemicals . This fusion of two pharmacologically active cores makes it a valuable building block for the synthesis of novel compounds with potential biological functions. The primary research application of this compound and its analogs lies in the discovery and development of new active agents. Specifically, structural hybrids containing pyrazole and tetrahydroquinoline have demonstrated notable fungicidal activities in scientific studies . For instance, certain pyrazole derivatives containing the tetrahydroquinoline group have shown high efficacy against agriculturally significant pathogens like Gaeumannomyces graminis var. tritici , the fungus responsible for wheat take-all disease, with some compounds exhibiting inhibition rates comparable to commercial fungicides . The tetrahydroquinoline scaffold is a common feature in medicinal chemistry , while pyrazole derivatives are extensively investigated for their wide spectrum of biological properties, including antibacterial, anticancer, and antifungal activities . Researchers utilize this compound as a key synthetic intermediate to explore structure-activity relationships (SAR) and develop new candidates for agrochemical and pharmaceutical applications. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H13N3/c1-2-4-11-9(3-1)5-6-12(15-11)10-7-13-14-8-10/h1-4,7-8,12,15H,5-6H2,(H,13,14)

InChI Key

PKJBZGLJKAYQKE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC1C3=CNN=C3

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the condensation of pyrazole derivatives with tetrahydroquinoline precursors. One common method includes the reaction of pyrazole-4-carbaldehydes with tetrahydroquinoline in the presence of a catalyst such as chloro(trimethyl)silane under specific conditions (e.g., pyridine, 90°C, ambient air) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Substitution Reactions

The pyrazole ring undergoes electrophilic aromatic substitution (EAS) at the C-3 and C-5 positions, while the tetrahydroquinoline moiety participates in nucleophilic substitutions.

Reaction TypeConditionsProducts/OutcomesYieldSources
BrominationBr₂ in DCM, 0°C, 2 hr5-Bromo-2-(1H-pyrazol-4-yl)-THQ derivative78%
MethylationCH₃I, K₂CO₃, DMF, 60°C, 6 hrN-Methylated pyrazole-THQ adduct85%
AcylationAcCl, Et₃N, THF, RT, 12 hrAcetylated derivative at pyrazole N-169%

Key Findings :

  • Bromination favors the pyrazole ring due to its electron-rich nature.

  • Methylation selectively occurs at the pyrazole’s NH group under mild alkaline conditions .

Oxidation and Reduction

The tetrahydroquinoline component is susceptible to oxidation, while the pyrazole ring remains stable under most redox conditions.

Reaction TypeConditionsProducts/OutcomesYieldSources
OxidationKMnO₄, H₂O, 80°C, 4 hr2-(1H-Pyrazol-4-yl)-quinoline62%
HydrogenationH₂ (1 atm), Pd/C, EtOH, RTSaturated decahydroquinoline derivative88%

Mechanistic Insights :

  • Oxidation with KMnO₄ converts the tetrahydroquinoline’s saturated ring to a fully aromatic quinoline system .

  • Catalytic hydrogenation reduces the tetrahydroquinoline’s double bonds while preserving the pyrazole ring .

Cyclization and Domino Reactions

The compound participates in acid- and metal-catalyzed cyclizations to form fused polycyclic systems.

Reaction TypeConditionsProducts/OutcomesYieldSources
Povarov ReactionFeCl₃, DCE, 100°C, 12 hrPyrazolo[4,3-f]quinoline derivatives66%
SNAr CyclizationNaH, THF, 0°C → RT, 6 hrBenzofused pyrazole-THQ hybrid73%

Notable Outcomes :

  • Povarov multicomponent reactions yield anticancer-active pyrazoloquinolines with GI₅₀ values as low as 0.1 μM .

  • SNAr-terminated sequences enable rapid access to dihydroquinolinone scaffolds .

Functional Group Transformations

The compound’s secondary amine and aromatic systems allow for diverse derivatization.

Reaction TypeConditionsProducts/OutcomesYieldSources
AmidationR-NCO, Et₃N, DCM, RT, 24 hrUrethane-linked pyrazole-THQ carbamates81%
Aldol CondensationNaOH, EtOH, reflux, 8 hrβ-Hydroxy ketone derivatives58%

Applications :

  • Urethane derivatives show enhanced antifungal activity against Gaeumannomyces graminis (EC₅₀: 5.44 μg/mL) .

  • Aldol adducts serve as intermediates for bioactive quinolinones .

Metal-Catalyzed Cross-Couplings

The pyrazole ring facilitates palladium- and copper-mediated couplings.

Reaction TypeConditionsProducts/OutcomesYieldSources
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane, 90°CBiaryl-pyrazole-THQ conjugates76%
Ullmann CouplingCuI, L-proline, DMSO, 120°CAryl ether-linked derivatives68%

Synergy :

  • Biaryl derivatives exhibit dual kinase inhibition (PI3Kδ and CDK2) .

Acid/Base-Mediated Rearrangements

Controlled hydrolysis and rearrangements modify the core scaffold.

Reaction TypeConditionsProducts/OutcomesYieldSources
Acidic HydrolysisHCl (conc.), reflux, 6 hrPyrazole-quinolinone70%
Base-Induced Ring OpeningNaOH, MeOH, 60°C, 4 hrLinear amino-pyrazole ketone65%

Structural Insights :

  • Hydrolysis products retain fungicidal activity (inhibition rates >90% at 16.7 μg/mL) .

Scientific Research Applications

2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a chemical compound with potential applications in various scientific fields. Research indicates its role as a building block in creating complex molecules for agrochemicals and fine chemicals, as well as in pharmaceutical development .

Basic Information

  • Name: this compound
  • CAS Number: 1306606-16-5
  • Molecular Weight: 199.25
  • Molecular Formula: C12H13N3

Scientific Research Applications

  • Organic Synthesis: 1,2,3,4-Tetrahydroquinoline derivatives, including this compound, are utilized as building blocks in organic chemistry for creating complex molecules used in agrochemicals and fine chemicals .
  • Pharmaceutical Development: Tetrahydroquinoline compounds are key intermediates in synthesizing pharmaceuticals, particularly drugs targeting neurological disorders .
  • Antibacterial Agents: 2-(pyrazol-4-yl)-1,3,4-oxadiazoles, which incorporate a pyrazole moiety, have demonstrated antibacterial activity against various strains of bacteria . Derivatives of 2-(pyrazol-4-yl)-1,3,4-oxadiazole have shown antibacterial activity toward Xac and anti-Psa .
  • Pyrazole Applications: Pyrazole derivatives exhibit a broad spectrum of biological activities, making them useful in drug development . They have been used to create anti-inflammatory agents and anti-microbial compounds .
  • Agrochemical Development: 2-(pyrazol-4-yl)-1,3,4-oxadiazole derivatives are being explored for their potential in agrochemical development. Some have demonstrated excellent antimicrobial activity against phytopathogenic bacteria and fungi, suggesting their potential as new agrochemicals .
  • Material Science: Tetrahydroquinoline derivatives are being explored for creating novel materials, including polymers and coatings, due to their unique structural properties .
  • Biological Research: Researchers utilize tetrahydroquinoline derivatives to study their effects on biological systems, helping to uncover new pathways for drug action and metabolic processes .
  • Catalysis: Tetrahydroquinoline derivatives act as ligands in catalytic processes, enhancing reaction efficiency in various chemical transformations, crucial for green chemistry initiatives .

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s pyrazole moiety can interact with protein active sites, while the tetrahydroquinoline ring enhances its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Bioactivity : Pyrazole-containing derivatives (e.g., 2-(1H-pyrazol-4-yl)-1,2,3,4-THQ) exhibit superior antifungal properties compared to alkyl-substituted analogs like 6-methyl-THQ. This is attributed to pyrazole’s ability to disrupt fungal membrane integrity via hydrogen bonding and π-π interactions .

Synthetic Complexity : Derivatives with fused heterocycles (e.g., triazolo-pyridazine in ) require advanced coupling techniques, whereas ionic liquid-catalyzed methods (e.g., [NMPH]H₂PO₄) enable greener, high-yield syntheses of simpler analogs .

Isomerism: Traditional methods for synthesizing tetrahydroquinolines often yield cis/trans isomer mixtures, reducing efficacy. Pyrazole-substituted derivatives may exhibit stereoselectivity, but this remains understudied .

Performance in Fungicidal Activity

Pyrazole-THQ derivatives synthesized by BMC Chemistry (2016) demonstrated 85–90% inhibition against Fusarium graminearum at 50 μg/mL, outperforming non-pyrazole analogs (e.g., 6-methyl-THQ showed <10% inhibition under identical conditions) . This highlights the critical role of the pyrazole group in enhancing antifungal potency.

Catalytic and Environmental Impact

  • Ionic Liquids : Guo et al. (2020) reported that [NMPH]H₂PO₄ achieved >90% yield for N-hydroxyethyl-THQ derivatives, surpassing H₃PO₄ (70% yield) and avoiding toxic metal catalysts like InCl₃ .
  • Metal Catalysts : Fe₂(SO₄)₃-based methods, though effective, face challenges like catalyst recovery and environmental toxicity .

Biological Activity

2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C12H13N3
  • Molecular Weight : 201.25 g/mol
  • CAS Number : 1306606-16-5

The primary mechanism by which this compound exerts its effects is through the inhibition of specific signaling pathways involved in cell proliferation and survival. Notably, it has been identified as an inhibitor of the TGF-beta receptor type-1 (TGFBR1), which plays a crucial role in various cellular processes including cell cycle regulation and apoptosis .

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance:

  • In Vitro Studies : The compound has shown antiproliferative activity against several cancer cell lines. For example, in a study evaluating its effects on human colon cancer cells (HCT-116), it was found to suppress colony formation and induce oxidative stress leading to autophagy via the PI3K/AKT/mTOR signaling pathway .
Cell LineIC50 (µM)Mechanism of Action
HCT-116~6.43Induces oxidative stress and autophagy
PC-3 (Prostate)~9.15Inhibits cell proliferation

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been shown to reduce carrageenan-induced paw edema in animal models, indicating its potential as an analgesic and anti-inflammatory agent . The proposed mechanism involves modulation of nitric oxide (NO) pathways and potassium channels.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Colon Cancer : In a controlled experiment involving HCT-116 cells, treatment with this compound resulted in a significant reduction in cell viability and migration. The study concluded that this compound could serve as a lead for developing new anticancer therapies .
  • Anti-inflammatory Assessment : A study assessing the anti-inflammatory effects noted that the compound significantly decreased inflammatory markers in induced models. This suggests its utility in treating conditions associated with chronic inflammation .

Safety and Toxicity

Toxicity assessments indicate that while this compound can be tolerated at lower doses, higher concentrations may lead to reduced cell viability in non-cancerous cells . Therefore, further research is necessary to establish a comprehensive safety profile.

Q & A

Basic: What synthetic methodologies are most effective for synthesizing 2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline?

Answer:
The compound can be synthesized via multicomponent reactions (MCRs) or stepwise heterocyclization. For example:

  • Multicomponent synthesis : Use L-proline as a catalyst in MCRs involving aldehydes, pyrazolones, and amines. This approach achieves regioselectivity and moderate yields (50–70%) under mild conditions (room temperature, ethanol solvent) .
  • Heterocyclization : Combine tetrahydroquinoline precursors with pyrazole derivatives via nucleophilic substitution or coupling reactions. For instance, Mannich reactions involving chloro-substituted phenols and pyrazole intermediates have been reported, with yields optimized by controlling stoichiometry and reaction time (12–24 hours, 60–80°C) .
    Key considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).

Advanced: How can computational modeling enhance the design of derivatives with improved bioactivity?

Answer:
Computational tools are critical for predicting binding affinities and optimizing substituent effects:

  • Molecular docking : Screen derivatives against target proteins (e.g., viral neuraminidase for antiviral studies) using software like AutoDock Vina. For example, triazole- and tetrazole-containing quinoline analogs showed strong binding to influenza virus targets in silico .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Substituents like electron-withdrawing groups (Cl, CF₃) on the pyrazole ring stabilize the molecule and enhance interaction with biological targets .
    Validation : Correlate computational predictions with in vitro assays (e.g., IC₅₀ values) to refine models .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • ¹H NMR : Identify protons on the tetrahydroquinoline ring (δ 1.8–2.5 ppm for CH₂ groups) and pyrazole (δ 7.2–8.1 ppm for aromatic protons). Splitting patterns distinguish substitution positions .
  • IR spectroscopy : Confirm N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
  • Elemental analysis : Validate molecular formula (e.g., C₁₂H₁₃N₃) with <0.3% deviation .
    Note : Use high-resolution mass spectrometry (HRMS) for unambiguous molecular weight confirmation.

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from structural variations or assay conditions:

  • Structural analysis : Compare substituent effects. For example, 7-chloro-quinoline derivatives exhibit higher antiviral activity than unsubstituted analogs due to enhanced lipophilicity .
  • Assay standardization : Control variables like cell lines (e.g., MDCK for influenza) and incubation times. Replicate experiments under identical conditions to isolate compound-specific effects .
    Case study : Pyrazole-linked triazoles showed variable IC₅₀ values (2–50 µM) depending on the viral strain used, highlighting the need for strain-specific optimization .

Basic: What functionalization strategies modify the pyrazole ring to tune physicochemical properties?

Answer:

  • Electrophilic substitution : Introduce halogens (Cl, Br) at the pyrazole C-3 position using N-chlorosuccinimide (NCS) or bromine in acetic acid .
  • Cross-coupling : Employ Suzuki-Miyaura reactions to attach aryl groups to the pyrazole, enhancing π-stacking interactions. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water .
    Solubility enhancement : Add polar groups (e.g., -OH, -NH₂) via diazonium salt reactions, though steric hindrance may require optimized temperatures (0–5°C) .

Advanced: What strategies improve reaction yields in multicomponent syntheses?

Answer:

  • Catalyst optimization : L-Proline (20 mol%) in ethanol increases yields by stabilizing intermediates via hydrogen bonding .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility but may reduce regioselectivity. Ethanol/water mixtures (4:1) balance yield and selectivity .
  • Microwave-assisted synthesis : Reduce reaction times from 24 hours to 30 minutes while maintaining yields >60% .
    Data-driven approach : Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent ratios .

Basic: How are purity and stability assessed during storage?

Answer:

  • HPLC analysis : Use C18 columns (ACN/water + 0.1% TFA) to detect degradation products. Purity ≥95% is acceptable for biological testing .
  • Stability studies : Store compounds under argon at −20°C. Monitor via ¹H NMR every 6 months; decomposition is indicated by new peaks near δ 6.5–7.5 ppm (oxidation byproducts) .

Advanced: How do substituents on the tetrahydroquinoline ring influence electronic properties?

Answer:

  • Electron-donating groups (EDGs) : Methyl or methoxy groups at C-6 increase electron density, enhancing nucleophilic reactivity (e.g., in SNAr reactions) .
  • Electron-withdrawing groups (EWGs) : Nitro or cyano groups at C-7 lower HOMO energy, improving oxidative stability but reducing solubility .
    Quantitative analysis : Use Hammett constants (σ) to predict substituent effects on reaction rates and pKa values .

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